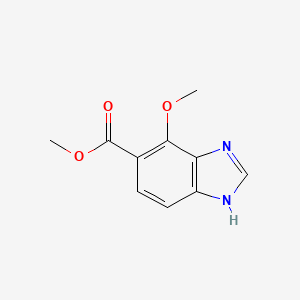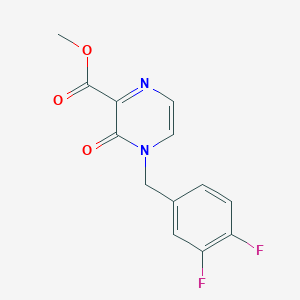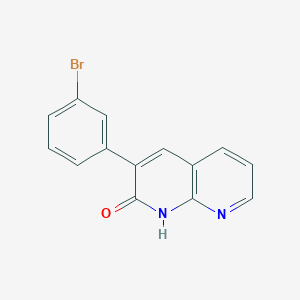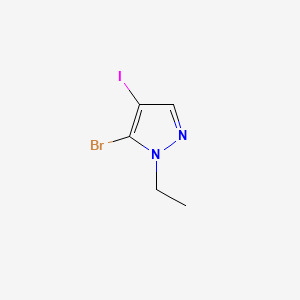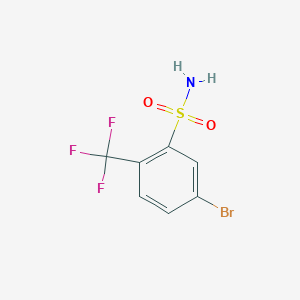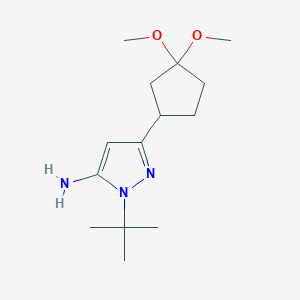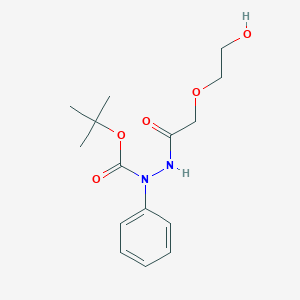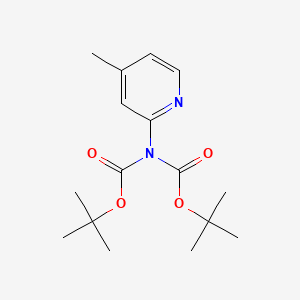
tert-Butyl (tert-butoxycarbonyl)(4-methylpyridin-2-yl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(di-tert-butyloxycarbonyl)amino-4-picoline is a chemical compound that features a tert-butyloxycarbonyl (Boc) protecting group attached to an amino group on a picoline ring. The Boc group is commonly used in organic synthesis to protect amines from undesired reactions during multi-step synthesis processes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(di-tert-butyloxycarbonyl)amino-4-picoline typically involves the reaction of 4-picoline with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in a solvent like acetonitrile or tetrahydrofuran (THF) at room temperature or slightly elevated temperatures .
Industrial Production Methods
Industrial production methods for Boc-protected amines, including 2-(di-tert-butyloxycarbonyl)amino-4-picoline, often involve large-scale reactions using similar conditions as laboratory synthesis. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
2-(di-tert-butyloxycarbonyl)amino-4-picoline undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions where the amino group can be further functionalized.
Common Reagents and Conditions
Deprotection: TFA in dichloromethane or HCl in methanol.
Substitution: Various nucleophiles can be used depending on the desired functional group to be introduced.
Major Products Formed
Deprotection: The major product is the free amine, 2-amino-4-picoline.
Substitution: The products depend on the nucleophile used in the reaction.
Wissenschaftliche Forschungsanwendungen
2-(di-tert-butyloxycarbonyl)amino-4-picoline is widely used in scientific research, particularly in the fields of:
Wirkmechanismus
The mechanism of action of 2-(di-tert-butyloxycarbonyl)amino-4-picoline primarily involves the protection of the amino group. The Boc group stabilizes the amine by preventing it from participating in unwanted side reactions. The protection is achieved through the formation of a carbamate linkage, which can be selectively removed under acidic conditions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(carbobenzoxy)amino-4-picoline: Uses a carbobenzoxy (Cbz) protecting group instead of Boc.
2-(fluorenylmethoxycarbonyl)amino-4-picoline: Uses a fluorenylmethoxycarbonyl (Fmoc) protecting group.
Uniqueness
2-(di-tert-butyloxycarbonyl)amino-4-picoline is unique due to the stability and ease of removal of the Boc group. The Boc group is more stable under basic conditions compared to Cbz and Fmoc, making it suitable for reactions that require basic conditions .
Eigenschaften
Molekularformel |
C16H24N2O4 |
|---|---|
Molekulargewicht |
308.37 g/mol |
IUPAC-Name |
tert-butyl N-[(2-methylpropan-2-yl)oxycarbonyl]-N-(4-methylpyridin-2-yl)carbamate |
InChI |
InChI=1S/C16H24N2O4/c1-11-8-9-17-12(10-11)18(13(19)21-15(2,3)4)14(20)22-16(5,6)7/h8-10H,1-7H3 |
InChI-Schlüssel |
MWCNPXJJJFSYAR-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=NC=C1)N(C(=O)OC(C)(C)C)C(=O)OC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


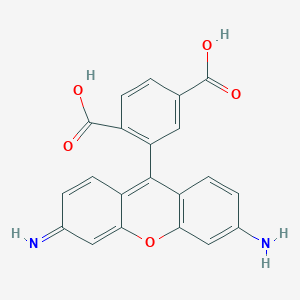

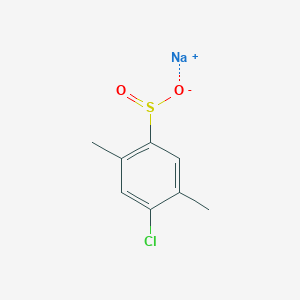
![Methyl cis-2,3,4,5,6,6A-hexahydro-1H-cyclopenta[C]pyrrole-3A-carboxylate](/img/structure/B13918683.png)
![Tert-butyl 3-oxo-2,8-diazaspiro[3.6]decane-8-carboxylate](/img/structure/B13918684.png)
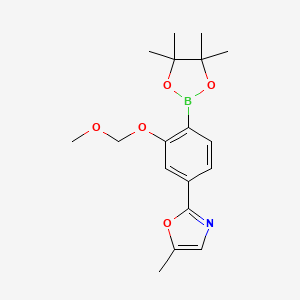
![4-chloro-1-methyl-1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid](/img/structure/B13918690.png)
